Welcome to the BenchChem Online Store!
molecular formula C19H23ClN4O3 B1417683 tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1235407-36-9

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B1417683
M. Wt: 390.9 g/mol
InChI Key: GJBKSHZYWGUBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09145407B2

Procedure details

tert-Butyl piperazine-1-carboxylate (24.0 mg, 0.13 mmol) was added to a mixture of 4-chloro-2-(2-chloropyrimidin-4-yl)phenol (Preparation 1, 30.1 mg, 0.13 mmol), and triethylamine (61.2 uL, 0.44 mmol) in isopropyl alcohol (0.2 mL). The reaction mixture was stirred at ambient temperature. After 18 hours, LCMS analysis indicated the reaction was not complete. The reaction mixture was heated for 30 minutes at 70° C. then cooled to ambient temperature. The reaction mixture was diluted with ethyl acetate, washed with water then brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a light brown paste (50 mg).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
61.2 μL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([C:22]2[CH:27]=[CH:26][N:25]=[C:24](Cl)[N:23]=2)[CH:16]=1.C(N(CC)CC)C>C(O)(C)C.C(OCC)(=O)C>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([C:22]2[CH:27]=[CH:26][N:25]=[C:24]([N:4]3[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]3)[N:23]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
30.1 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C1=NC(=NC=C1)Cl
Name
Quantity
61.2 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 30 minutes at 70° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=NC(=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.